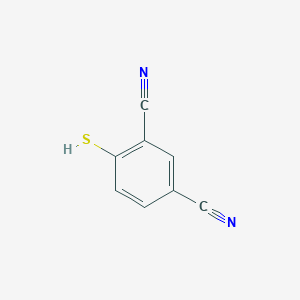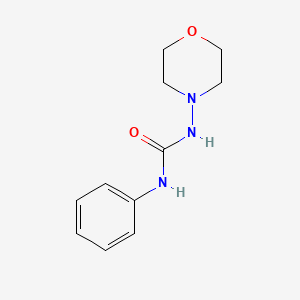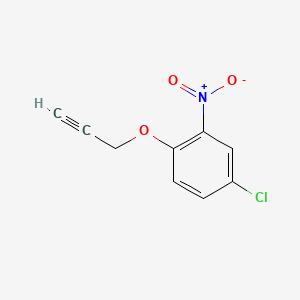
氢可酮-d3
描述
Hydrocodone-d3 is a semi-synthetic opioid medication . It is primarily used to treat severe chronic pain that requires opioid analgesia and is not effectively treated by non-opioid alternatives . It is also used in combination formulations to treat nonproductive cough in adults .
Synthesis Analysis
The complete biosynthesis of the opiate thebaine and opioid hydrocodone in yeast are the first examples of successful production from simple substrates . Further studies are needed to fully investigate and describe the potential with opioids in pain and related disease settings to improve clinical outcomes for patients .Molecular Structure Analysis
Hydrocodone-d3 has a molecular formula of C18H21NO3 . It functions as an opioid receptor agonist and activates mu-opioid receptors to produce analgesic effects . In addition, hydrocodone activates delta- and kappa-opioid receptors as the plasma drug concentration increases beyond the starting doses .Chemical Reactions Analysis
Hydrocodone-d3 is metabolized by uridine-5’-diphosphoglucuronosyltransferases (UGTs), principally UGT2B7, and glucuronidation is another important pathway for opioid-drug interactions .Physical And Chemical Properties Analysis
Hydrocodone-d3 has a molecular weight of 302.4 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 4 .科学研究应用
对 D2/D3 多巴胺受体的差异性影响
氢可酮和其他阿片类药物因其对 D2 样多巴胺受体 (D2DR) 的差异性影响而受到研究。这些受体在成瘾和精神疾病方面具有重要意义。研究表明,像氢可酮这样的阿片类药物可以调节 D2DR 的反应,这强调了了解阿片类镇痛药对这些受体影响的重要性 (Emery 等,2015)。
药代动力学特征
氢可酮的药代动力学方面,包括其终末半衰期、最大血清浓度和达到最大血清浓度的时间,已得到广泛研究。这些研究还考察了代谢基因多态性对氢可酮镇痛反应的影响 (Cardia 等,2018)。
监管变化的影响
研究评估了监管变化(例如受控物质法中氢可酮复方制剂的重新分类)对慢性使用者中阿片类和非阿片类镇痛药使用量的影响 (Murimi 等,2018)。
防滥用制剂
对具有防滥用特性的氢可酮 ER 的研究表明其在控制慢性疼痛方面很有用。氢可酮 ER 的物理化学性质使其更难被操纵,预计这将阻止滥用 (Dhillon,2016)。
药效学和慢性疼痛的疗效
研究还集中在缓释氢可酮制剂在控制慢性疼痛中的疗效和安全性,包括它们对疼痛强度和对补充止痛药的需求的影响 (Bartoli 等,2015)。
与多巴胺受体的相互作用
氢可酮与多巴胺受体的相互作用也是研究的主题。阿片类药物(如氢可酮)对信号分子的差异性调节导致对 D2/D3 多巴胺受体激动剂的配体选择性效应,突出了阿片受体和 D2DR 之间的复杂相互作用 (Emery 等,2015)。
作用机制
Target of Action
Hydrocodone-d3, like its parent compound hydrocodone, primarily targets the mu-opioid receptor (MOR) . The MOR is a G protein-coupled receptor located in the central nervous system and plays a crucial role in pain perception . Hydrocodone’s interaction with the MOR is considered to contribute the most to its analgesic effects .
Mode of Action
Hydrocodone binds to the MOR with high affinity, acting as an agonist . This binding triggers a cascade of intracellular events, leading to the inhibition of adenylate cyclase, decreased cAMP production, and the opening of potassium channels. This results in hyperpolarization of the cell membrane and inhibition of neurotransmitter release .
Biochemical Pathways
Hydrocodone is metabolized predominantly to the O-demethylated product hydromorphone and to the N-demethylated product norhydrocodone . The major metabolic pathway for hydrocodone includes O-demethylation catalyzed by cytochrome P450 2D6 (CYP2D6) to its active metabolite, hydromorphone, and N-demethylation by cytochrome P450 3A4 to form norhydrocodone .
Pharmacokinetics
After oral ingestion, hydrocodone reaches maximum serum concentrations within 1 hour and has an elimination half-life of 4–6 hours . The pharmacokinetics of hydrocodone can be influenced by metabolic genetic polymorphism, which can affect the analgesic response to hydrocodone .
Result of Action
The molecular and cellular effects of hydrocodone’s action are primarily related to its interaction with the MOR. This interaction leads to changes in intracellular signaling pathways, including the reduction of phosphorylation levels of extracellular signal-regulated kinase (ERK) and cAMP response element-binding (CREB) proteins in the nucleus accumbens . These changes are associated with the drug’s analgesic and rewarding effects .
Action Environment
Environmental factors, such as the presence of other drugs or genetic variations in metabolic enzymes, can influence the action, efficacy, and stability of hydrocodone. For instance, patients who are ultra-rapid metabolizers may produce more hydromorphone, while subjects who are poor metabolizers of CYP2D6 may experience little to no analgesia from hydrocodone since they lack or have insufficient activity of the enzyme to metabolize it .
安全和危害
生化分析
Biochemical Properties
Hydrocodone-d3 is a mu-opioid agonist . It interacts with mu-opioid receptors, which are proteins that play a crucial role in the perception of pain . Hydrocodone-d3 and morphine have been found to reduce phosphorylation levels of extracellular signal-regulated kinase (ERK) and cAMP response element-binding (CREB) proteins in the nucleus accumbens, indicating that these drugs exert their effects through signal transduction pathways involved in rewarding and reinforcing effects .
Cellular Effects
Hydrocodone-d3 has various effects on cells. It can cause confusion and sedation, and long-term effects like depression . In severe cases, low blood pressure, respiratory distress, fainting, coma, or even death may occur . Hydrocodone-d3 and morphine have been found to reduce phosphorylation levels of ERK and CREB proteins in the nucleus accumbens , which are key components of cell signaling pathways.
Molecular Mechanism
Hydrocodone-d3 exerts its effects at the molecular level primarily through its interaction with the mu-opioid receptor . As a mu-opioid agonist, it binds to these receptors and triggers a series of intracellular events, leading to the inhibition of pain signals . It is predominantly metabolized to hydromorphone and norhydrocodone, which are also active and contribute to its overall effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Hydrocodone-d3 change over time. Peak concentrations of hydrocodone were found at 3:30–7:00 hours post-dose . Norhydrocodone, a metabolite of hydrocodone, was found at higher levels and lasted for a longer period of time than hydrocodone .
Dosage Effects in Animal Models
The effects of Hydrocodone-d3 vary with different dosages in animal models. Some dogs might experience drowsiness, dry mouth, or constipation . It’s also important to monitor for any signs of an allergic reaction, like swelling or difficulty breathing .
Metabolic Pathways
Hydrocodone-d3 is involved in several metabolic pathways. It is metabolized by the body to hydromorphone, norhydrocodone , and to a lesser extent, 6-α-hydrocol and 6-β-hydrocol . These metabolic processes are primarily mediated by cytochrome P450 enzymes .
Transport and Distribution
Hydrocodone-d3 is transported and distributed within cells and tissues. The apparent volume of distribution after extended-release administration is 402 L (for an adult of 70 kg), indicating a large hydrocodone tissue distribution .
Subcellular Localization
Given its lipophilic nature and its interactions with intracellular receptors such as the mu-opioid receptor , it is likely that a significant portion of the drug is localized within the cell membrane
属性
IUPAC Name |
(4R,4aR,7aR,12bS)-9-methoxy-3-(trideuteriomethyl)-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19/h3,6,11-12,17H,4-5,7-9H2,1-2H3/t11-,12+,17-,18-/m0/s1/i1D3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPOLZWFYMWNKH-PLQFRFGVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(=O)CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3C(=O)CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584450 | |
| Record name | Hydrocodone-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
136765-36-1 | |
| Record name | (5α)-4,5-Epoxy-3-methoxy-17-(methyl-d3)morphinan-6-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136765-36-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrocodone-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Propanal, 3-[(4-methoxyphenyl)methoxy]-](/img/structure/B3064566.png)









